N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
Description
N-(5-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyridine core linked to a 3-methoxy-1-methylpyrazole carbonyl group and a 5-methylisoxazole carboxamide substituent. This structure integrates multiple pharmacophoric motifs:
- 3-Methoxy-1-methylpyrazole: A substituted pyrazole known for modulating metabolic stability and target selectivity in medicinal chemistry .
- 5-Methylisoxazole carboxamide: A polar group that enhances solubility and participates in hydrogen bonding with biological targets.
The compound’s design likely follows fragment-based drug discovery principles, leveraging bioisosteric replacements (e.g., pyrazole-for-aryl substitutions) to optimize pharmacokinetic and pharmacodynamic properties . Its structural complexity suggests applications in oncology or inflammation, where multi-target inhibition is advantageous.
Properties
IUPAC Name |
N-[5-(3-methoxy-1-methylpyrazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c1-9-6-12(21-27-9)14(24)19-17-18-11-4-5-23(8-13(11)28-17)16(25)10-7-22(2)20-15(10)26-3/h6-7H,4-5,8H2,1-3H3,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZECWBHIIKOHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CN(N=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that exhibits potential biological activities due to its unique structural features. This compound incorporates multiple heterocyclic systems, including thiazoles and pyrazoles, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 387.4 g/mol. This compound features a methoxy group and an acetamide functional group that may enhance its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N5O4S |
| Molecular Weight | 387.4 g/mol |
| CAS Number | 1351617-60-1 |
Biological Activity Overview
Research on compounds containing thiazole and pyrazole rings has shown significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. For instance, pyrazole derivatives have been evaluated for their effectiveness against various pathogens .
- Anticancer Activity : Some analogs have shown promising results in inhibiting tumor growth. For example, certain pyrazole compounds exhibited IC50 values comparable to established anticancer drugs .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented through various assays, including the Human Red Blood Cell (HRBC) membrane stabilization method .
The biological activity of this compound may involve interactions with specific biological targets:
- Cyclooxygenase Inhibition : Similar compounds have shown inhibitory effects on cyclooxygenase enzymes (COX), which are critical in inflammatory processes.
- Receptor Binding : Docking studies suggest that this compound may exhibit binding affinity to various receptors involved in cancer progression and inflammation .
Future Directions
Given the promising structural characteristics and preliminary findings associated with similar compounds, further research into this compound could explore:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the detailed mechanisms of action at the molecular level.
- Structural Modifications : Synthesizing analogs to optimize biological activity and reduce potential toxicity.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Functional Group Analysis
- Pyrazole vs. Triazole : The target compound’s 3-methoxy-1-methylpyrazole (electron-donating groups) contrasts with the 1,2,3-triazole in , which introduces rigidity and enhances metabolic stability. Triazoles are more resistant to oxidative degradation but may reduce lipophilicity .
- Thiazolo-pyridine vs. Thiazolo-pyrimidine: The thiazolo[5,4-c]pyridine core in the target compound differs from the thiazolo[3,2-a]pyrimidine in by nitrogen positioning.
- Isoxazole Carboxamide vs. Thiocarbamide : The 5-methylisoxazole carboxamide in the target compound offers hydrogen-bonding capacity, whereas thiocarbamides in prioritize hydrophobic interactions, possibly influencing target selectivity (e.g., enzymes vs. receptors) .
Pharmacological Implications
- Bioisosteric Optimization : The target compound’s 3-methoxy-1-methylpyrazole replaces bulkier aryl groups seen in and , balancing steric hindrance and metabolic stability. Methoxy groups improve membrane permeability compared to nitro substituents in .
- Dual-Action Potential: The fusion of thiazolo-pyridine and isoxazole motifs may enable dual inhibition of kinases (e.g., JAK3) and cyclooxygenase (COX), as seen in pyrazole-isoxazole hybrids .
- Comparative Solubility : The carboxamide group enhances aqueous solubility relative to ester-containing analogues in , which may improve oral bioavailability .
Q & A
Q. What are the key structural motifs in this compound, and how do they contribute to its biological activity?
The compound features a thiazolo[5,4-c]pyridine core fused with isoxazole and pyrazole moieties. The thiazole ring provides sulfur-based hydrogen-bonding capabilities, while the isoxazole and pyrazole groups enable π-π stacking and dipole interactions with biological targets. These motifs are associated with kinase inhibition and enzyme modulation, as seen in structurally analogous compounds .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Standard protocols include:
- 1H/13C NMR spectroscopy for confirming proton environments and carbonyl groups.
- HPLC (≥95% purity threshold) to monitor reaction progress and final product quality.
- Mass spectrometry (LC-MS) for molecular weight validation.
- IR spectroscopy to identify functional groups like amides (C=O stretch ~1650 cm⁻¹) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Pyrazole cyclization requires strict thermal regulation (60–80°C).
- Catalyst optimization : Use K₂CO₃ or Et₃N for amide bond formation, with reaction times monitored via TLC .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data in enzyme inhibition assays?
Contradictions may arise from off-target interactions or assay conditions. Mitigation approaches:
- Selective mutagenesis : Modify key residues in the enzyme’s active site to isolate binding contributions.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish specific vs. nonspecific interactions.
- Molecular docking : Use software like AutoDock Vina to predict binding poses and prioritize experimental validation .
Q. How can synthetic routes be optimized to improve yield and scalability?
Advanced optimization methods:
- Ultrasound-assisted synthesis : Reduces reaction time by 40–60% for heterocycle formation.
- Flow chemistry : Enables continuous production of the tetrahydrothiazolo-pyridine intermediate.
- DoE (Design of Experiments) : Statistically models variables (e.g., pH, stoichiometry) to identify optimal conditions .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Accelerated stability studies : Incubate the compound at 37°C in PBS (pH 7.4) and analyze degradation via LC-MS.
- Metabolic stability assays : Use liver microsomes to quantify CYP450-mediated oxidation.
- Photostability tests : Expose to UV-Vis light and monitor isomerization by circular dichroism .
Q. How can structure-activity relationship (SAR) studies be designed for derivative libraries?
- Core modifications : Replace the 3-methoxy group on the pyrazole with halogens or alkyl chains.
- Side-chain diversification : Introduce substituents on the isoxazole carboxamide to alter hydrophobicity.
- Computational screening : Prioritize derivatives using PASS software for predicted bioactivity (e.g., kinase inhibition) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data in target engagement assays?
- Orthogonal validation : Combine SPR (surface plasmon resonance) with cellular thermal shift assays (CETSA).
- Negative controls : Use isoform-specific inhibitors to rule out cross-reactivity.
- Dose-response curves : Ensure linearity in IC₅₀ measurements across multiple replicates .
Methodological Resources
- Synthetic protocols : Refer to multi-step routes in and .
- Computational tools : ICReDD’s reaction path search methods for optimizing conditions .
- Analytical workflows : Detailed in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
